

In Vitro Profile of Andarine (S4): A Technical Guide

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Compound of Interest

Compound Name: S4

Cat. No.: B560321

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Abstract

Andarine (**S4**) is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. As a research compound, a thorough understanding of its in vitro characteristics is paramount for designing and interpreting both preclinical and clinical studies. This technical guide provides a comprehensive overview of the in vitro studies conducted on Andarine, focusing on its interaction with the androgen receptor, its effects on various cell types, and the underlying signaling pathways. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided for key assays. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and mechanisms of action.

Androgen Receptor Binding and Activation

Andarine exhibits a high affinity for the androgen receptor (AR), the primary molecular target for its pharmacological activity. In vitro binding assays have been employed to quantify this interaction.

Quantitative Data: Androgen Receptor Binding

Parameter	Value	Cell Line/System	Reference
Binding Affinity (K _i)	7.5 nM	Not Specified	[1][2]

Table 1: In vitro binding affinity of Andarine (**S4**) for the androgen receptor.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

A standard competitive binding assay is utilized to determine the binding affinity (K_i) of Andarine for the androgen receptor.

Objective: To quantify the affinity of Andarine to the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

- Cell Lysate or Purified Receptor: Source of androgen receptors (e.g., from LNCaP cells or recombinant human AR).
- Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone.
- Test Compound: Andarine (**S4**) at various concentrations.
- Wash Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
- Scintillation Cocktail and Counter: For detection of radioactivity.

Procedure:

- Incubation: The androgen receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled Andarine.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration over glass fiber filters or size-exclusion

chromatography.

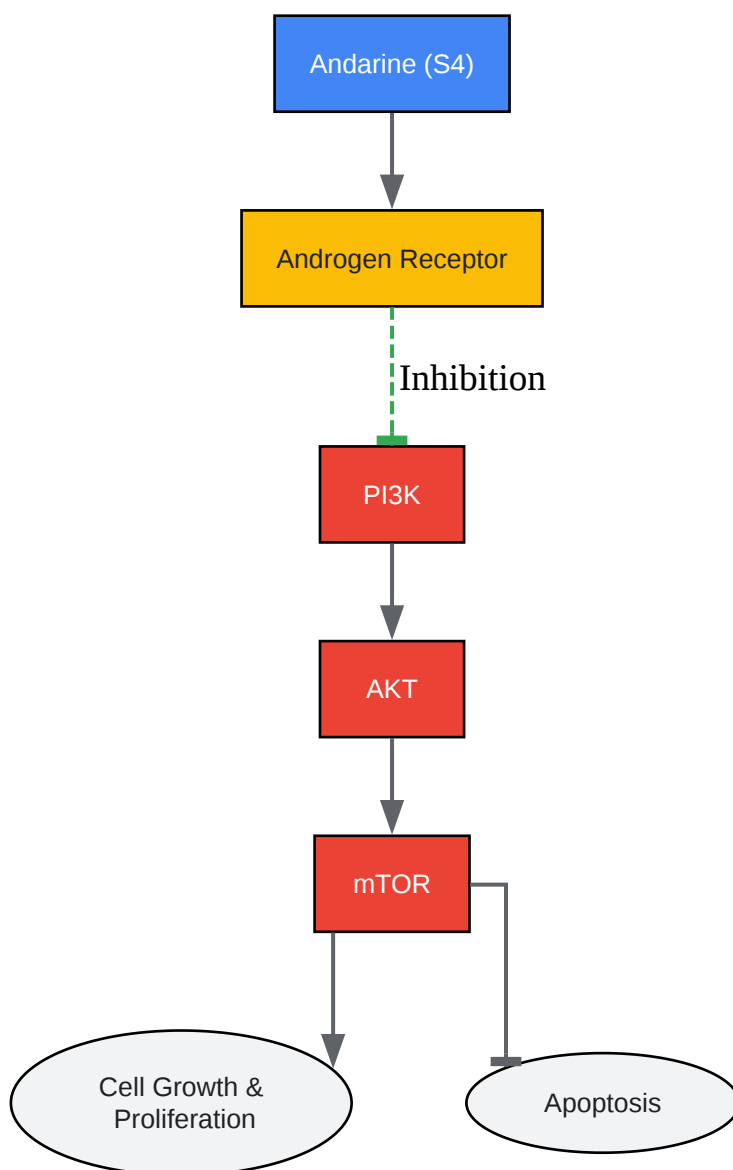
- Quantification: The amount of radioactivity bound to the receptor is measured using a liquid scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the Andarine concentration. The IC50 (the concentration of Andarine that displaces 50% of the radioligand) is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-Cancer Activity

Recent in vitro studies have explored the anti-proliferative and pro-apoptotic effects of Andarine in various cancer cell lines. These studies have revealed tissue-specific mechanisms of action.

Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma cells, Andarine has been shown to inhibit cell growth, migration, and proliferation, as well as induce apoptosis by negatively regulating the PI3K/AKT/mTOR signaling pathway.[\[3\]](#)[\[4\]](#)

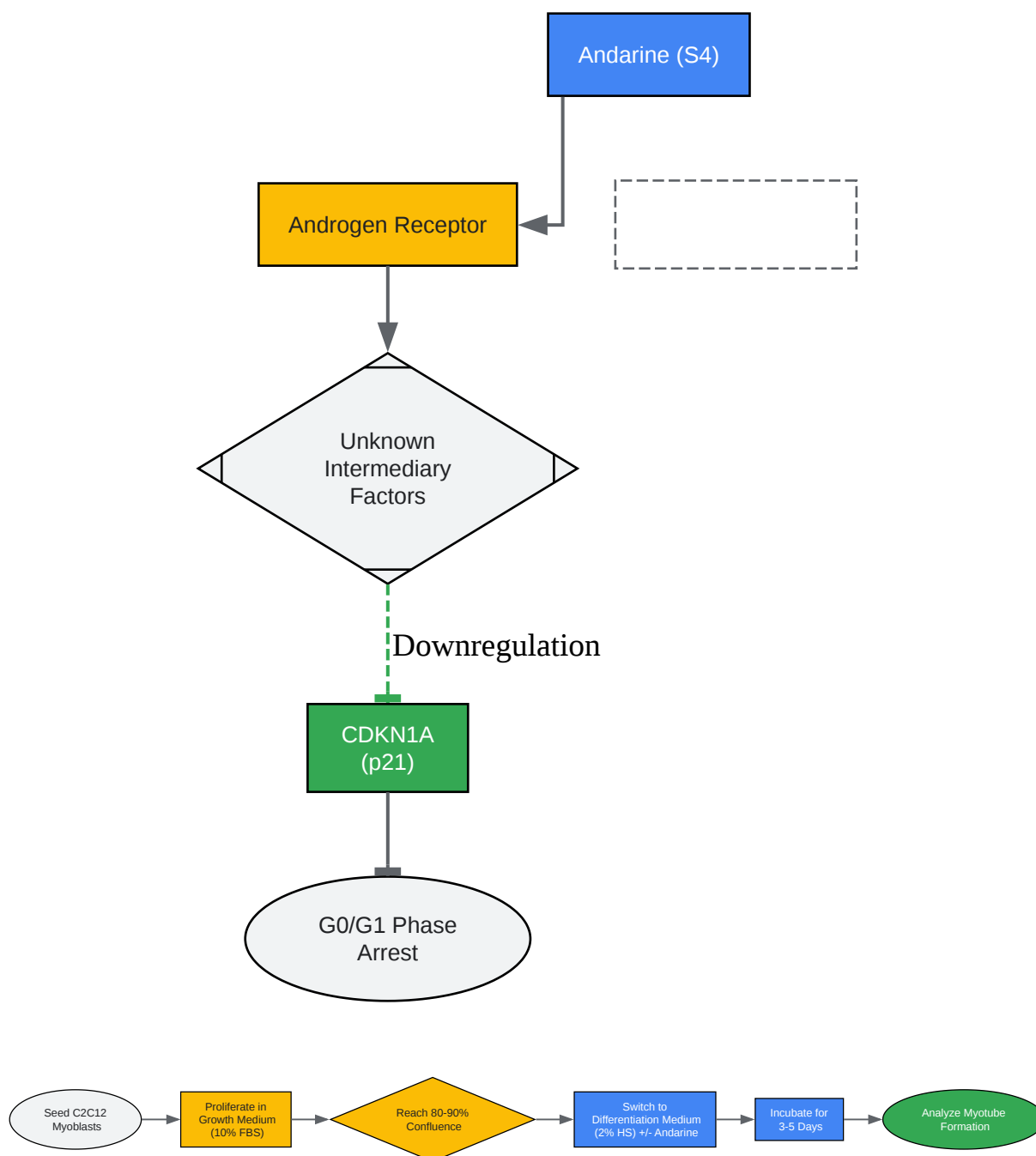


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Andarine's inhibitory effect on the PI3K/AKT/mTOR pathway in HCC cells.

Pancreatic Cancer

In MIA-PaCa-2 pancreatic cancer cells, Andarine has been demonstrated to suppress cell growth and proliferation by inducing cell cycle arrest at the G0/G1 phase.[5][6] This effect is notably independent of the PI3K/AKT/mTOR pathway.[5] Gene expression analysis revealed a downregulation of CDKN1A.[5]



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